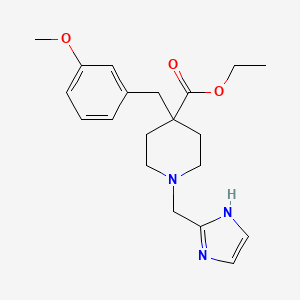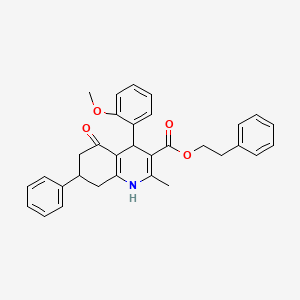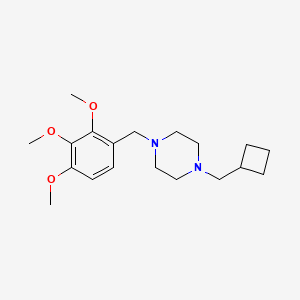![molecular formula C11H14BrNO B5116552 N-[1-(3-bromophenyl)propyl]acetamide](/img/structure/B5116552.png)
N-[1-(3-bromophenyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-bromophenyl)propyl]acetamide, also known as BrPA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in cancer therapy. BrPA is a small molecule inhibitor of hexokinase-2 (HK2), an enzyme that plays a crucial role in the Warburg effect, a metabolic switch that occurs in cancer cells.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-bromophenyl)propyl]acetamide has been shown to have potential applications in cancer therapy. By inhibiting HK2, N-[1-(3-bromophenyl)propyl]acetamide disrupts the Warburg effect, leading to decreased glucose uptake and ATP production in cancer cells. This results in increased oxidative stress and apoptosis, ultimately leading to cancer cell death. N-[1-(3-bromophenyl)propyl]acetamide has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Wirkmechanismus
N-[1-(3-bromophenyl)propyl]acetamide inhibits HK2 by binding to its active site, preventing it from catalyzing the conversion of glucose to glucose-6-phosphate. This leads to decreased glucose uptake and ATP production in cancer cells, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
N-[1-(3-bromophenyl)propyl]acetamide has been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting the Warburg effect. It has also been shown to inhibit tumor growth in animal models of cancer. However, N-[1-(3-bromophenyl)propyl]acetamide may also have off-target effects on other enzymes and metabolic pathways, which could lead to undesirable side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(3-bromophenyl)propyl]acetamide is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective against a variety of cancer types in vitro and in vivo. However, N-[1-(3-bromophenyl)propyl]acetamide may have off-target effects on other enzymes and metabolic pathways, which could complicate data interpretation. Additionally, the optimal concentration and duration of N-[1-(3-bromophenyl)propyl]acetamide treatment may vary depending on the cancer type and experimental conditions.
Zukünftige Richtungen
There are several future directions for N-[1-(3-bromophenyl)propyl]acetamide research. One area of interest is the development of more potent and selective HK2 inhibitors that have fewer off-target effects. Another area of interest is the combination of N-[1-(3-bromophenyl)propyl]acetamide with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the use of N-[1-(3-bromophenyl)propyl]acetamide as a diagnostic tool to identify tumors with high HK2 expression could also be explored.
Synthesemethoden
The synthesis of N-[1-(3-bromophenyl)propyl]acetamide involves the reaction of 3-bromophenylpropionic acid with acetic anhydride and sodium acetate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of N-[1-(3-bromophenyl)propyl]acetamide is typically around 50-60%.
Eigenschaften
IUPAC Name |
N-[1-(3-bromophenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(13-8(2)14)9-5-4-6-10(12)7-9/h4-7,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGSOGIHDAMKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[4-(2-hydroxyethoxy)benzyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5116474.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5116478.png)
![8-[3-(2,3-dichlorophenoxy)propoxy]quinoline](/img/structure/B5116486.png)
![N-(1-adamantylmethyl)-N-(2-hydroxyethyl)-5-[(3-methoxyphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5116500.png)
![N-[2-(4-benzoylphenoxy)ethyl]-2-bromobenzamide](/img/structure/B5116508.png)
![(2-furylmethyl)({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)2-propyn-1-ylamine](/img/structure/B5116513.png)
![3-hydroxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}butanohydrazide](/img/structure/B5116521.png)

![N~4~-[3-(4-morpholinyl)propyl]-6-phenyl-2,4-pyrimidinediamine](/img/structure/B5116539.png)

![5-{[(3,5-difluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5116544.png)


![4-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5116586.png)